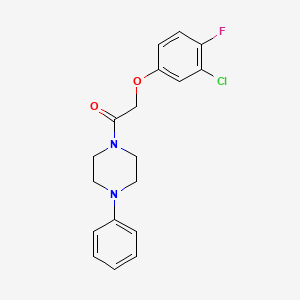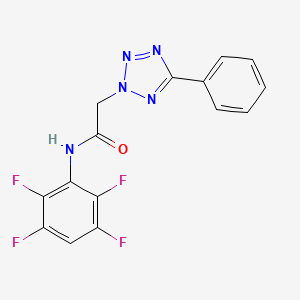
1-(2,1,3-Benzoxadiazol-4-yl)-3-(3,5-difluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,1,3-Benzoxadiazol-4-yl)-3-(3,5-difluorophenyl)urea is a synthetic organic compound characterized by the presence of a benzoxadiazole ring and a difluorophenyl group linked through a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,1,3-Benzoxadiazol-4-yl)-3-(3,5-difluorophenyl)urea typically involves the following steps:
Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the cyclization of o-nitroaniline derivatives with appropriate reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the benzoxadiazole intermediate.
Urea Formation: The final step involves the reaction of the benzoxadiazole-difluorophenyl intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2,1,3-Benzoxadiazol-4-yl)-3-(3,5-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the difluorophenyl ring.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
1-(2,1,3-Benzoxadiazol-4-yl)-3-(3,5-difluorophenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer or anti-inflammatory drugs.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,1,3-Benzoxadiazol-4-yl)-3-(3,5-difluorophenyl)urea depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, inhibiting their activity or altering their function. The benzoxadiazole ring can intercalate with DNA, affecting gene expression.
Chemical Reactions: Acts as a nucleophile or electrophile in various reactions, depending on the functional groups present.
Comparison with Similar Compounds
1-(2,1,3-Benzoxadiazol-4-yl)-3-phenylurea: Lacks the difluorophenyl group, which may affect its reactivity and applications.
1-(2,1,3-Benzoxadiazol-4-yl)-3-(4-fluorophenyl)urea: Contains a single fluorine atom, potentially altering its chemical properties and biological activity.
Uniqueness: 1-(2,1,3-Benzoxadiazol-4-yl)-3-(3,5-difluorophenyl)urea is unique due to the presence of both the benzoxadiazole ring and the difluorophenyl group, which confer specific chemical and biological properties. The difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H8F2N4O2 |
|---|---|
Molecular Weight |
290.22 g/mol |
IUPAC Name |
1-(2,1,3-benzoxadiazol-4-yl)-3-(3,5-difluorophenyl)urea |
InChI |
InChI=1S/C13H8F2N4O2/c14-7-4-8(15)6-9(5-7)16-13(20)17-10-2-1-3-11-12(10)19-21-18-11/h1-6H,(H2,16,17,20) |
InChI Key |
UKHQNMNCBXNAED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)NC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(2,3-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10971479.png)
![N-(4-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10971486.png)
![2-[1-(3,4-dichlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10971492.png)
![2-{5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10971495.png)
![2-[1-(2-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10971500.png)


![4-bromo-1,5-dimethyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B10971528.png)
![methyl {[5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10971530.png)

![5-[(2,4-dichlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]furan-2-carboxamide](/img/structure/B10971543.png)
![Methyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)benzoate](/img/structure/B10971568.png)
![3-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10971570.png)
